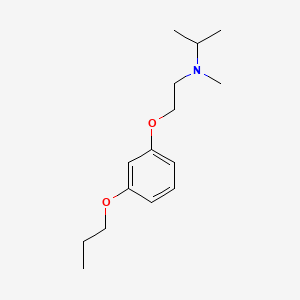
Edronocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edronocaine is a local anesthetic compound known for its efficacy in providing pain relief during surgical procedures. It is chemically related to other local anesthetics such as procaine and lidocaine. This compound is primarily used in veterinary medicine, particularly for minor surgical procedures in cattle, such as dehorning and disbudding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Edronocaine involves the esterification of a suitable amine with a carboxylic acid derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that includes the purification of intermediates and the final product. The process involves the use of advanced techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Edronocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions can occur at the amine or ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Edronocaine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and amine reactions.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Explored for its potential use in human medicine as a local anesthetic.
Industry: Utilized in the development of new anesthetic formulations and delivery systems .
Wirkmechanismus
Edronocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Procaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to Edronocaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
Uniqueness of this compound: this compound is unique in its specific application in veterinary medicine and its balanced profile of efficacy and safety. Unlike some other local anesthetics, it is particularly suited for use in cattle due to its pharmacological properties and safety profile .
Eigenschaften
CAS-Nummer |
190258-12-9 |
|---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
N-methyl-N-[2-(3-propoxyphenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C15H25NO2/c1-5-10-17-14-7-6-8-15(12-14)18-11-9-16(4)13(2)3/h6-8,12-13H,5,9-11H2,1-4H3 |
InChI-Schlüssel |
NUZYBIKIXLKGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC=C1)OCCN(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





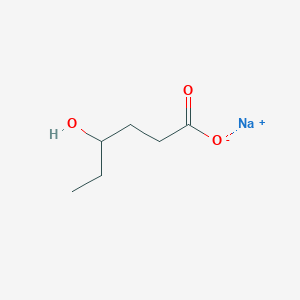


![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
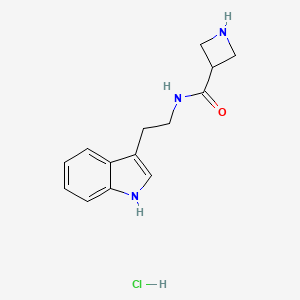
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
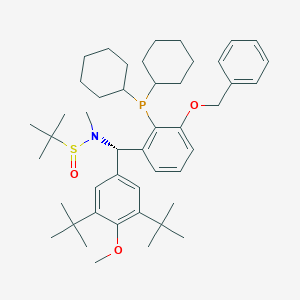
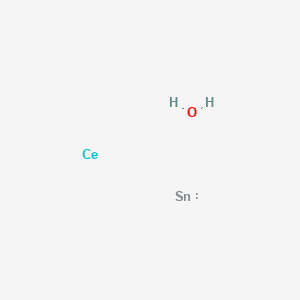
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)

